molecular formula C17H23NO3 B5787320 N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide

Cat. No.: B5787320
M. Wt: 289.4 g/mol
InChI Key: XLRGYLYQOKFAIG-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide is an organic compound with the molecular formula C17H23NO3 It is characterized by the presence of a cyclohexenyl group attached to an ethyl chain, which is further connected to a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxybenzoic acid and 2-(1-cyclohexen-1-yl)ethylamine.

    Amide Formation: The 2,6-dimethoxybenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The cyclohexenyl group can be oxidized to form a cyclohexanone derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide
  • 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

Uniqueness

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or chemical properties .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-14-9-6-10-15(21-2)16(14)17(19)18-12-11-13-7-4-3-5-8-13/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRGYLYQOKFAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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